molecular formula C9H12O2 B8640417 3-Hydroxyspiro[3.5]non-2-en-1-one

3-Hydroxyspiro[3.5]non-2-en-1-one

Cat. No.: B8640417
M. Wt: 152.19 g/mol
InChI Key: USMKGBOQOLXNMZ-UHFFFAOYSA-N
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Description

3-Hydroxyspiro[3.5]non-2-en-1-one is a bicyclic compound featuring a spiro junction at the third carbon of a cyclopentane ring fused to a cyclohexenone system. The hydroxyl group at the C3 position confers unique reactivity and polarity, distinguishing it from related spirocyclic ketones.

Properties

Molecular Formula

C9H12O2

Molecular Weight

152.19 g/mol

IUPAC Name

1-hydroxyspiro[3.5]non-1-en-3-one

InChI

InChI=1S/C9H12O2/c10-7-6-8(11)9(7)4-2-1-3-5-9/h6,10H,1-5H2

InChI Key

USMKGBOQOLXNMZ-UHFFFAOYSA-N

Canonical SMILES

C1CCC2(CC1)C(=CC2=O)O

Origin of Product

United States

Comparison with Similar Compounds

Comparative Analysis with Similar Compounds

Structural and Functional Group Variations

The following table summarizes key structural differences and molecular properties of 3-Hydroxyspiro[3.5]non-2-en-1-one and its analogs:

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Synthesis Yield Key Spectral Data (NMR, MS) Reference
This compound C₉H₁₂O₂ 152.19 (calculated) -OH at C3 Not reported Likely IR: ~3400 cm⁻¹ (OH), ~1680 cm⁻¹ (C=O)
3-Ethoxyspiro[3.5]non-2-en-1-one C₁₁H₁₆O₂ 180.24 -OCH₂CH₃ at C3 64–65% ¹H NMR (CDCl₃): δ 4.81–4.79 (s, 1H, enone), 4.22–4.20 (q, 2H, OCH₂)
7-Oxaspiro[3.5]nonane-1,3-dione C₈H₁₀O₃ 154.17 -O- bridge at C7, dual ketones 87% ¹H NMR (DMSO-d₆): δ 4.80 (s, 2H), 3.78 (t, 4H)
3-Hydroxy-7,7-dioxo-7λ⁶-thia-spiro[...] C₈H₁₀O₃S 202.23 -OH at C3, -SO₂ at C7 68% MS: m/z 202.9 (MH⁺)
3-Phenyl-7-oxa-2-azaspiro[3.5]nonan-1-one C₁₃H₁₅NO₂ 217.26 Phenyl at C3, -N- and -O- rings Not reported No spectral data provided
Key Observations:
  • This may influence solubility and biological activity . Electron-withdrawing groups (e.g., -SO₂ in 7-thia derivatives) reduce enone reactivity, whereas ethoxy groups (-OCH₂CH₃) increase steric bulk .
  • Synthetic Accessibility :
    • 7-Oxaspiro derivatives achieve higher yields (87%) due to stable intermediates, while sulfur-containing analogs (e.g., 7-thia) require harsh acidic conditions, lowering yields to 68% .

Spectral Data Comparison

The IR and NMR profiles of these compounds highlight functional group distinctions:

Compound IR Peaks (cm⁻¹) ¹H NMR Key Signals MS (m/z)
3-Ethoxyspiro[3.5]non-2-en-1-one ~1680 (C=O) δ 4.81–4.79 (enone H), 4.22–4.20 (OCH₂) 211.0 (MH⁺)
7-Oxaspiro[3.5]nonane-1,3-dione Dual C=O stretches (~1700) δ 4.80 (s, 2H, bridge H), 3.78 (t, 4H, OCH₂) 154.9 (MH⁺)
3-Hydroxy-7,7-dioxo-7λ⁶-thia-... ~3433 (OH), ~1680 (C=O) Not reported 202.9 (MH⁺)
  • The absence of hydroxyl proton signals in ethoxy and thia derivatives simplifies NMR interpretation compared to the parent hydroxy compound .

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